Potassium Bis(Boc)amide

Description

Structure

3D Structure of Parent

Properties

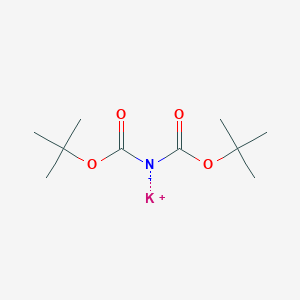

IUPAC Name |

potassium;bis[(2-methylpropan-2-yl)oxycarbonyl]azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.K/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6;/h1-6H3,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGTCUBGXFGIC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)[N-]C(=O)OC(C)(C)C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Potassium Bis(Boc)amide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of Potassium Bis(Boc)amide, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, properties, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound, formally known as potassium bis[(tert-butoxy)carbonyl]azanide, is a non-nucleophilic strong base that has carved a niche in complex organic synthesis.[1][2] Its utility is most pronounced in scenarios requiring the deprotonation of sensitive substrates where traditional strong bases might lead to undesired side reactions. As a crucial pharmaceutical intermediate, it facilitates the construction of diverse molecular architectures, underpinning the synthesis of numerous drug candidates.[3][4]

The core advantage of this compound lies in the steric hindrance provided by the two tert-butoxycarbonyl (Boc) groups. This bulkiness diminishes the nucleophilicity of the amide anion, allowing it to function primarily as a base. This characteristic is particularly valuable in the selective N-alkylation of primary amines, offering a robust alternative to the classical Gabriel synthesis for the preparation of primary amines from alkyl halides.[5][6]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application and safe handling.

| Property | Value | Source(s) |

| CAS Number | 89004-82-0 | [1] |

| Molecular Formula | C₁₀H₁₈KNO₄ | [1] |

| Molecular Weight | 255.35 g/mol | [1] |

| Appearance | White powdered substance | [3] |

| Synonyms | Potassium bis[(tert-butoxy)carbonyl]azanide, Di-tert-butyl iminodicarboxylate potassium salt | [1][2] |

| pKa of Conjugate Acid | 8.25 ± 0.46 (for Di-tert-butyl iminodicarboxylate) | [7] |

The pKa of its conjugate acid, Di-tert-butyl iminodicarboxylate, at approximately 8.25, indicates that this compound is a strong base, capable of deprotonating a wide range of acidic protons.[7]

Synthesis and Preparation

The synthesis of this compound is achieved through the deprotonation of its parent compound, Di-tert-butyl iminodicarboxylate. While specific detailed protocols for its isolation as a solid are not extensively published, the general principle involves the reaction of Di-tert-butyl iminodicarboxylate with a strong potassium base.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Laboratory Protocol for in situ Preparation

For many applications, this compound can be conveniently prepared in situ.

Materials:

-

Di-tert-butyl iminodicarboxylate

-

Potassium hydride (KH) (30% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon/nitrogen inlet, and a thermometer, add Di-tert-butyl iminodicarboxylate (1.0 eq.).

-

Add anhydrous THF or Et₂O via cannula under a positive pressure of inert gas.

-

Cool the resulting solution to 0 °C in an ice bath.

-

If using potassium hydride, wash the KH dispersion with anhydrous hexane to remove the mineral oil and carefully add the KH (1.05 eq.) portion-wise to the stirred solution.

-

If using potassium tert-butoxide, add KOtBu (1.05 eq.) portion-wise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases (if using KH).

-

The resulting solution/slurry of this compound is ready for use in subsequent reactions.

Key Applications in Organic Synthesis

This compound is a versatile reagent with applications spanning from the synthesis of primary amines to its use as a protecting group shuttle.

Synthesis of Primary Amines: An Alternative to the Gabriel Synthesis

A primary application of this compound is in the N-alkylation of the bis(Boc)amine, followed by deprotection to yield a primary amine. This method circumvents the often harsh conditions required in the traditional Gabriel synthesis.[5][6]

Reaction Mechanism:

Caption: N-alkylation and deprotection pathway for primary amine synthesis.

Experimental Protocol: N-Alkylation of this compound

Materials:

-

In situ prepared solution of this compound (1.0 eq.) in anhydrous THF

-

Alkyl halide (e.g., benzyl bromide, 1.05 eq.)

-

Anhydrous THF

-

Argon or Nitrogen atmosphere

Procedure:

-

To the freshly prepared solution of this compound at 0 °C, add the alkyl halide dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-alkyl-bis(Boc)amine can be purified by flash column chromatography on silica gel.

Role in Pharmaceutical Synthesis: The Case of Sitagliptin

This compound and its parent compound are instrumental in the synthesis of key intermediates for various pharmaceuticals. For instance, derivatives of Boc-protected amines are crucial in the synthesis of Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[8][9][10][11][12] The Boc-protected β-amino acid core of Sitagliptin is a common synthetic target where such reagents can be employed.

Handling, Storage, and Safety

As a reactive strong base, this compound requires careful handling to ensure safety and maintain its reactivity.

Hazard Identification: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safety and Handling Precautions: [7]

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere (argon or nitrogen).

-

Keep away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.

First Aid Measures: [7]

-

If on skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spectroscopic Characterization

-

¹H NMR: In the ¹H NMR spectrum of N-alkyl-bis(Boc)amine derivatives, the characteristic signal for the tert-butyl protons of the Boc groups typically appears as a singlet around 1.4-1.5 ppm. The protons on the carbon adjacent to the nitrogen will show a chemical shift that is dependent on the nature of the alkyl group.

-

¹³C NMR: The carbonyl carbons of the Boc groups in N-alkyl-bis(Boc)amine derivatives typically resonate around 155 ppm, while the quaternary carbons of the tert-butyl groups appear around 80 ppm, and the methyl carbons around 28 ppm.[1][13]

-

FT-IR: The infrared spectrum of Boc-protected amines exhibits strong characteristic absorption bands for the C=O stretching of the carbamate at approximately 1700 cm⁻¹ and N-H stretching (if present) around 3300 cm⁻¹.[14][15]

Conclusion

This compound is a potent and sterically hindered non-nucleophilic base that serves as a valuable tool in the arsenal of the synthetic organic chemist. Its ability to cleanly effect deprotonation and facilitate N-alkylation reactions makes it particularly useful in the synthesis of primary amines and complex pharmaceutical intermediates. A comprehensive understanding of its properties, synthesis, and handling is crucial for its successful and safe implementation in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Player in Pharmaceutical Intermediates and Beyond. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Request PDF. Substrate screening of amino transaminase for the synthesis of a sitagliptin intermediate. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

-

PubChem. This compound. [Link]

-

ACS Publications. KOtBu-Promoted Transition-Metal-Free Transamidation of Primary and Tertiary Amides with Amines. [Link]

-

Wikipedia. Di-tert-butyl-iminodicarboxylate. [Link]

- Google P

-

PubMed Central. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]

-

PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

Frontiers. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Player in Pharmaceutical Intermediates and Beyond. [Link]

-

PubMed. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]

-

PubChem. Di-tert-butyl Iminodicarboxylate. [Link]

-

ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Request PDF. N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex*. [Link]

-

eScholarship. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. [Link]

-

ACS Publications. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

-

PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

-

ResearchGate. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). [Link]

-

ResearchGate. FTIR spectra of the intermediates towards amide 9a. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

RSC Publishing. t-Butyl methyl iminodicarboxylate potassium salt: a modified Gabriel reagent for the introduction of t-butoxycarbonylamino groups. [Link]

-

Chemsrc. This compound. [Link]

-

Organic Syntheses. di-tert-butyldiaziridinone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H18KNO4 | CID 11065014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. nbinno.com [nbinno.com]

- 5. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 6. Di-tert-butyl iminodicarboxylate | 51779-32-9 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Potassium Bis(Boc)amide: A Core Reagent for Amine Functionalization and Heterocyclic Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic manipulation of amine functionalities is paramount. This necessitates a toolkit of reagents that offer a delicate balance of reactivity and selectivity. Among these, Potassium Bis(Boc)amide, the potassium salt of di-tert-butyl iminodicarboxylate, has emerged as a potent yet sterically hindered non-nucleophilic base. Its unique properties facilitate a range of crucial transformations, from the deprotonation of weakly acidic protons to the construction of complex nitrogen-containing scaffolds. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Hindered Amide Base

This compound, with the chemical formula C₁₀H₁₈KNO₄, is a white to off-white solid that is highly valued for its strong basicity and low nucleophilicity.[1][2] The two bulky tert-butyloxycarbonyl (Boc) groups sterically shield the nitrogen anion, significantly diminishing its propensity to act as a nucleophile while preserving its ability to abstract protons. This characteristic is the cornerstone of its utility, allowing for clean deprotonation reactions without the complication of undesired side reactions, such as alkylation of the base itself.

This reagent plays a significant role as a pharmaceutical intermediate and is instrumental in the synthesis of a diverse array of complex organic molecules.[1] Its application is particularly notable in processes where ensuring the integrity and specificity of chemical reactions is critical.[1]

Synthesis and Handling

The synthesis of this compound is conceptually straightforward, relying on the deprotonation of its conjugate acid, Di-tert-butyl iminodicarboxylate (HN(Boc)₂). The acidity of the N-H proton in Di-tert-butyl iminodicarboxylate is significantly enhanced by the two electron-withdrawing Boc groups, facilitating its removal by a strong base.

Synthesis Protocol

A common and effective method for the preparation of this compound involves the reaction of Di-tert-butyl iminodicarboxylate with a strong potassium base such as potassium hydride (KH) or potassium tert-butoxide (KOtBu).

Experimental Protocol: Synthesis of this compound

-

Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add Di-tert-butyl iminodicarboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material. The concentration is typically in the range of 0.5 to 1.0 M.

-

Deprotonation: While stirring the solution under a nitrogen atmosphere at 0 °C (ice bath), slowly add a suspension of potassium hydride (1.1 eq) in mineral oil or a solution of potassium tert-butoxide (1.1 eq) in THF. Caution: Potassium hydride reacts violently with water and can be pyrophoric. Handle with extreme care under an inert atmosphere. The addition of potassium tert-butoxide is a less hazardous alternative.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of hydrogen gas evolution (if using KH) or by thin-layer chromatography (TLC).

-

Isolation (if necessary): The resulting solution of this compound in THF can often be used directly in subsequent reactions. If isolation of the solid is required, the solvent can be removed under reduced pressure. The resulting solid should be handled and stored under an inert atmosphere due to its moisture sensitivity.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the strong base and the hydrolysis of the product.

-

Inert Atmosphere: A nitrogen or argon atmosphere is essential to prevent reaction with atmospheric moisture and oxygen, particularly when using potassium hydride.

-

Slow Addition of Base: The slow addition of the strong base at low temperature helps to control the reaction exotherm and, in the case of KH, the rate of hydrogen evolution.

Safe Handling and Storage

This compound is a moisture-sensitive and corrosive solid. It should be stored in a tightly sealed container under a dry, inert atmosphere, away from sources of moisture and incompatible materials such as acids and oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈KNO₄ | [2] |

| Molecular Weight | 255.35 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 89004-82-0 | [2] |

| **pKa of Conjugate Acid (HN(Boc)₂) ** | ~8.25 | [4] |

| Solubility | Soluble in organic solvents such as THF, DMF, and dichloromethane. Insoluble in water. | [3][4] |

Authoritative Grounding: The pKa of the conjugate acid, Di-tert-butyl iminodicarboxylate, is a critical parameter that dictates the basicity of this compound. With a pKa of approximately 8.25, Di-tert-butyl iminodicarboxylate is significantly more acidic than simple amines, and therefore, this compound is a correspondingly strong base, capable of deprotonating a wide range of substrates with pKa values above this threshold.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its character as a strong, sterically hindered, non-nucleophilic base. This allows for selective deprotonation in the presence of electrophilic functional groups that would otherwise react with a more nucleophilic base.

Deprotonation and N-Alkylation of Amines and Amides

A primary application of this compound is in the deprotonation of N-H bonds in amines and amides, facilitating subsequent alkylation reactions. The resulting amide anion is a potent nucleophile that can readily participate in SN2 reactions with alkyl halides.

Experimental Workflow: N-Alkylation of a Primary Amine

Caption: Workflow for the N-alkylation of a primary amine using this compound.

Mechanistic Insight: The reaction proceeds via the formation of a potassium amide salt, which is a highly reactive nucleophile. The bulky Boc groups on the conjugate base, Di-tert-butyl iminodicarboxylate, prevent it from competing in the subsequent alkylation step. This chemoselectivity is a key advantage of using this compound over other strong bases like potassium hydride or alkali metal alkoxides, which can also act as nucleophiles.

Synthesis of Nitrogen-Containing Heterocycles

The ability of this compound to effect intramolecular cyclizations is a powerful tool for the synthesis of nitrogen-containing heterocycles. By deprotonating a suitably positioned N-H proton within a molecule containing a leaving group, an intramolecular SN2 reaction can be initiated, leading to the formation of a cyclic amine. This strategy is widely employed in the synthesis of pyrrolidines, piperidines, and other important heterocyclic scaffolds.

Illustrative Reaction Scheme: Intramolecular Cyclization

Caption: General scheme for the synthesis of N-heterocycles via intramolecular cyclization.

Role in the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of alcohols to a variety of functional groups, including amines, via an SN2 mechanism with inversion of stereochemistry.[5] The reaction requires a nucleophile with an acidic proton. While Di-tert-butyl iminodicarboxylate itself can act as the nucleophile in a Mitsunobu reaction, the in situ generation of its potassium salt with a non-nucleophilic base can enhance its reactivity and broaden the scope of the reaction.[3]

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: The spectrum of the starting material, Di-tert-butyl iminodicarboxylate, will show a broad singlet for the N-H proton and a sharp singlet for the tert-butyl protons. Upon deprotonation to form this compound, the N-H signal will disappear. The chemical shift of the tert-butyl protons may experience a slight shift.

-

¹³C NMR: The spectrum will be characterized by signals for the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as the carbonyl carbons of the Boc groups. Representative chemical shifts for Boc-protected amines typically show the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.[6]

Conclusion: A Versatile Tool for Amine Chemistry

This compound stands as a powerful and selective reagent for the deprotonation of N-H bonds in a variety of contexts. Its unique combination of high basicity and steric hindrance makes it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. From facilitating clean N-alkylation reactions to enabling the construction of intricate heterocyclic systems, this compound offers a level of precision that is essential for modern organic synthesis. As research continues to push the boundaries of molecular complexity, the strategic application of such well-defined reagents will undoubtedly play an increasingly critical role.

References

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Player in Pharmaceutical Intermediates and Beyond. [Link]

-

Wikipedia. Di-tert-butyl-iminodicarboxylate. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Di-tert-butyl Iminodicarboxylate. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

Sources

The Synthesis and Application of Potassium Bis(Boc)amide: A Comprehensive Technical Guide

Abstract

Potassium Bis(Boc)amide, formally known as potassium bis[(2-methylpropan-2-yl)oxycarbonyl]azanide, is a potent, non-nucleophilic base and a pivotal reagent in modern organic synthesis.[1] Its utility is most pronounced in the generation of amide anions for subsequent alkylation, serving as a superior alternative to traditional methods that often suffer from side reactions or require harsh conditions. This guide provides an in-depth exploration of the synthesis, characterization, and critical applications of this compound, with a particular focus on its role in pharmaceutical and drug development.

Introduction: The Need for a Specialized Amide Base

The amide functional group is a cornerstone of biologically active molecules, including a significant portion of pharmaceuticals.[2][3] The N-alkylation of amides is a fundamental transformation in the synthesis of these complex molecules.[4] However, the direct alkylation of amides is often challenging due to the low acidity of the N-H proton, requiring strong bases for deprotonation. Traditional bases like alkali metal hydrides or organometallics can lead to undesired side reactions, such as nucleophilic attack on the amide carbonyl or other sensitive functional groups within the molecule.

This compound emerges as an elegant solution to these challenges. The two bulky tert-butoxycarbonyl (Boc) groups sterically hinder the nitrogen atom, rendering the corresponding anion highly basic yet poorly nucleophilic. This unique characteristic allows for the clean and efficient deprotonation of a wide range of amides, paving the way for subsequent functionalization.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is conceptually straightforward, involving the deprotonation of its conjugate acid, Di-tert-butyl iminodicarboxylate.[5] The choice of base and solvent is critical to ensure a high yield and purity of the final product.

Causality Behind Experimental Choices

-

Starting Material: Di-tert-butyl iminodicarboxylate is readily available and serves as the immediate precursor. Its N-H proton is sufficiently acidic to be removed by a strong potassium base.

-

Base Selection: Potassium hydride (KH) or potassium tert-butoxide (KOtBu) are commonly employed. Potassium hydride offers the advantage of an irreversible reaction, driven by the evolution of hydrogen gas. Potassium tert-butoxide, while in equilibrium, is often sufficient for complete deprotonation and is generally easier and safer to handle than potassium hydride.

-

Solvent System: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent the immediate protonation of the highly basic product. The solvent must also be able to dissolve the starting materials and the resulting potassium salt to a reasonable extent.

-

Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide. Cooling the reaction mixture initially helps to control the exothermic deprotonation reaction.

Experimental Workflow Diagram

Caption: Synthesis Workflow for this compound

Detailed Step-by-Step Methodology

Materials:

-

Di-tert-butyl iminodicarboxylate

-

Potassium hydride (30% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Charging the Flask: Under a positive pressure of inert gas, charge the flask with Di-tert-butyl iminodicarboxylate. Add anhydrous THF to dissolve the starting material completely.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Addition of Base:

-

If using Potassium Hydride: Carefully wash the potassium hydride dispersion with anhydrous hexanes to remove the mineral oil. Suspend the washed potassium hydride in a small amount of anhydrous THF and add it portion-wise to the stirred solution of Di-tert-butyl iminodicarboxylate at 0 °C.

-

If using Potassium tert-butoxide: Dissolve the potassium tert-butoxide in anhydrous THF and add it dropwise via the dropping funnel to the cooled solution of Di-tert-butyl iminodicarboxylate.

-

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction is complete when the evolution of hydrogen gas ceases (if using KH) or after the specified time.

-

Isolation:

-

The product may precipitate from the reaction mixture. If so, it can be isolated by filtration under an inert atmosphere.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude product.

-

-

Purification: Wash the solid product with anhydrous hexanes to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white to off-white solid under high vacuum to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈KNO₄ | [1] |

| Molecular Weight | 255.35 g/mol | [1] |

| Appearance | White to off-white solid | |

| CAS Number | 89004-82-0 | [1] |

Spectroscopic Data

While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected characteristic signals based on its structure are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple, dominated by a large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. This peak typically appears in the range of δ 1.3-1.5 ppm in a suitable deuterated solvent.[6]

-

¹³C NMR: The carbon NMR spectrum should exhibit characteristic signals for the tert-butyl groups (quaternary carbon and methyl carbons) and the carbonyl carbons. The methyl carbons of the tert-butyl groups are expected around 28-30 ppm, the quaternary carbons around 80-82 ppm, and the carbonyl carbons in the range of 150-155 ppm.[6]

-

FTIR Spectroscopy: The infrared spectrum is a valuable tool for confirming the presence of the key functional groups. The most prominent absorption bands are expected for the carbonyl (C=O) stretching vibrations of the carbamate groups, typically appearing in the region of 1650-1700 cm⁻¹. The C-N stretching and C-O stretching vibrations will also be present.

Safe Handling and Storage

This compound is a strong base and is reactive towards moisture. Therefore, appropriate safety precautions must be taken during its handling and storage.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Keep away from water, acids, and other protic substances.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a strong, non-nucleophilic base for the deprotonation of amides, enabling their subsequent N-alkylation.[7] This is particularly valuable in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[][9]

N-Alkylation of Amides

The general workflow for the N-alkylation of amides using this compound is depicted below.

Caption: General Workflow for N-Alkylation of Amides

This methodology offers several advantages over traditional methods:

-

High Chemoselectivity: The non-nucleophilic nature of the base prevents side reactions, leading to cleaner reaction profiles and higher yields of the desired N-alkylated product.

-

Mild Reaction Conditions: The reactions can often be carried out at or below room temperature, preserving sensitive functional groups within the substrate.

-

Broad Substrate Scope: A wide variety of amides and alkylating agents can be employed, making it a versatile tool for synthetic chemists.

Conclusion

This compound is a highly effective and selective reagent for the synthesis of N-alkylated amides. Its unique combination of strong basicity and steric hindrance makes it an invaluable tool in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates and APIs. The synthetic protocol is robust and the characterization is straightforward, allowing for its reliable preparation and use in the research and development of new chemical entities.

References

- Gatto, B., Zagotto, G., Sissi, C., Cera, C., Uriarte, E., Palù, G., Capranico, G., & Palumbo, M. (2002). An efficient procedure for the synthesis of 15N-labelled Boc-amino acids. Journal of Peptide Science, 8(4), 207-208.

- Grehn, L., & Ragnarsson, U. (2002). Reagent for Synthesis of Secondary Amines by Two Consecutive N-Alkylations and Its Application to Orthogonally Protected Spermidine. The Journal of Organic Chemistry, 67(18), 6557-6559.

- Pantoș, G. D., & Clayden, J. (2007). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of the American Chemical Society, 129(37), 11432–11433.

- Scialpi, R., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 26(15), 4583.

- Schuhmacher, A., Shiro, T., Ryan, J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(29), 7609-7614.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11065014, this compound. Retrieved from [Link]

- Wang, J., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(50), 22955-22965.

-

ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

-

ResearchGate. (n.d.). Application to the synthesis of APIs. Retrieved from [Link]

- Chen, Y., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California.

-

Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond bioisosteres: Strategies, Synthesis, and Successes. Chemical Society Reviews, 38(3), 606-631.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the intermediates towards amide 9a. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR difference spectra of KcsA in the amide-I region. Retrieved from [Link]

- Turovskij, N., et al. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra.

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

- Wang, J., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(50), 22955-22965.

-

Wikipedia. (2023). Di-tert-butyl-iminodicarboxylate. Retrieved from [Link]

- Aimoto, S. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 41-51.

Sources

- 1. This compound | C10H18KNO4 | CID 11065014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potassium Bis(Boc)amide structure and bonding

An In-depth Technical Guide to the Structure and Bonding of Potassium Bis(tert-butoxycarbonyl)amide

Abstract

Potassium Bis(tert-butoxycarbonyl)amide, systematically known as potassium bis[(2-methylpropan-2-yl)oxycarbonyl]azanide, is a formidable non-nucleophilic strong base with extensive applications in modern organic synthesis. Its unique structural architecture, characterized by significant steric hindrance and a charge-delocalized anionic center, renders it an indispensable tool for chemoselective deprotonation reactions. This guide provides a comprehensive analysis of the structural and bonding characteristics of Potassium Bis(Boc)amide, elucidates the synthesis protocols, and explores the direct relationship between its molecular form and chemical function, particularly in the context of pharmaceutical and materials science research.

Molecular Architecture and Bonding Characteristics

The efficacy of this compound as a highly selective base is a direct consequence of its unique electronic and steric properties. A detailed examination of its structure reveals the interplay of factors that govern its reactivity.

Core Structure and Nomenclature

The compound consists of a central nitrogen atom covalently bonded to two tert-butoxycarbonyl (Boc) groups, with a potassium cation (K⁺) forming an ionic association with the resulting amide anion.

-

IUPAC Name: potassium bis[(2-methylpropan-2-yl)oxycarbonyl]azanide[1]

-

Common Synonyms: this compound, Di-tert-butyl iminodicarboxylate potassium salt[1][3][4][5]

Caption: Structure of this compound.

The Bis(Boc)amide Anion: Steric Shielding and Charge Delocalization

The defining feature of the anion is the delocalization of the negative charge from the nitrogen atom across the two adjacent carbonyl groups. This resonance stabilization is fundamental to its chemical behavior.

-

Causality of Low Nucleophilicity: The negative charge is not localized on the nitrogen atom but is spread over the N-C=O systems. This delocalization significantly reduces the nitrogen's electron-donating ability (nucleophilicity). Furthermore, the two bulky tert-butyl groups create a sterically congested environment around the nitrogen, physically hindering its approach to electrophilic centers. This combination of electronic and steric effects is the primary reason it functions as a base rather than a nucleophile.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To prepare a solution of this compound in THF.

Materials:

-

Di-tert-butyl iminodicarboxylate (HN(Boc)₂) (1.0 eq)

-

Potassium hydride (KH), 30% dispersion in mineral oil (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: All glassware must be oven-dried, assembled hot, and allowed to cool under a stream of dry nitrogen or argon. The reaction is performed under a positive pressure of inert gas.

-

Reagent Preparation: The KH dispersion is washed with anhydrous hexane or pentane to remove the mineral oil. The solvent is decanted, and the KH is dried under a stream of inert gas.

-

Reaction Setup: The washed KH is suspended in anhydrous THF in a flask equipped with a magnetic stirrer and a gas outlet bubbler. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Precursor: Di-tert-butyl iminodicarboxylate is dissolved in a minimal amount of anhydrous THF and added slowly (dropwise) to the stirred KH suspension.

-

Expert Insight: Slow addition is critical to control the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and exothermic runaway.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of hydrogen gas ceases. This indicates the completion of the deprotonation.

-

Final Product: The resulting mixture, a solution or slurry of this compound in THF, can be used directly for subsequent reactions. If a solid is required, the solvent can be removed under reduced pressure, although the solution is more commonly used.

Safety and Handling

-

Reactivity: this compound is a moisture-sensitive solid. It will react exothermically with water and protic solvents, leading to hydrolysis back to its conjugate acid and potassium hydroxide.

-

Flammability: The dry solid and its solutions are flammable and must be handled under an inert atmosphere. [6]* Storage: Store in a tightly sealed container under inert gas in a cool, dry place, away from sources of moisture and ignition.

Reactivity and Applications in Drug Development

The utility of this compound stems from its capacity to act as a strong, sterically hindered, non-nucleophilic base. This profile is ideal for initiating reactions through selective proton abstraction without engaging in competing nucleophilic side reactions.

Primary Role in Synthesis

In the pharmaceutical sector, this compound is frequently employed in the synthesis of complex drug candidates where precise control of reactivity is paramount. [4][7]Its primary functions include:

-

Selective Deprotonation: It can abstract protons from weakly acidic C-H, N-H, or O-H bonds where lesser bases are ineffective.

-

Enolate Generation: It is an excellent reagent for generating kinetic enolates from ketones and esters, a crucial step in many carbon-carbon bond-forming reactions like alkylations and aldol condensations. The steric bulk favors abstraction of the less hindered proton.

-

Amine Synthesis: In a widely used application, the potassium salt is N-alkylated with alkyl halides or tosylates. Subsequent removal of the two Boc groups under acidic conditions provides a clean and efficient route to primary amines, serving as a robust alternative to the Gabriel synthesis. [8][9]

Caption: General deprotonation reaction using this compound.

Comparison with Other Hindered Bases

This compound belongs to a class of powerful non-nucleophilic bases, each with distinct properties.

| Reagent | Conjugate Acid pKa (approx.) | Cation | Key Features |

| LDA (Lithium Diisopropylamide) | ~36 [10] | Li⁺ | Extremely strong base, highly reactive, often requires cryogenic temperatures. |

| KHMDS (Potassium Hexamethyldisilazide) | ~26 [11][10] | K⁺ | Very strong, highly sterically hindered, good solubility in organic solvents. |

| K[N(Boc)₂] | (Strong, comparable to KHMDS) | K⁺ | Strong, very sterically hindered, provides a "softer" anionic center due to O-delocalization. |

| KOtBu (Potassium tert-butoxide) | ~19 | K⁺ | Strong base, but can exhibit some nucleophilicity at elevated temperatures. |

The choice between these bases is dictated by the specific substrate and desired outcome. The delocalized, oxygen-rich nature of the bis(Boc)amide anion can sometimes offer different selectivity compared to the nitrogen-centered anion of KHMDS or LDA.

Summary and Outlook

This compound is a cornerstone reagent in advanced organic synthesis. Its structure is a masterful design of chemical principles: two bulky tert-butyl groups provide a steric shield while two carbonyl groups delocalize the anionic charge, effectively nullifying the nucleophilicity of the central nitrogen atom. This architecture allows it to function as a potent and selective proton abstractor. For researchers and drug development professionals, a thorough understanding of this relationship between structure and function is crucial for designing robust, high-yield synthetic routes to complex molecular targets. Its continued application in the synthesis of novel therapeutics and functional materials underscores its enduring importance in chemical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11065014, this compound. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Player in Pharmaceutical Intermediates and Beyond. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of this compound in Pharmaceutical Advancements. Retrieved from [Link].

-

LookChem (n.d.). Cas 89004-82-0, this compound. Retrieved from [Link].

-

Grokipedia (n.d.). Potassium bis(trimethylsilyl)amide. Retrieved from [Link].

-

Chemsrc (n.d.). This compound | CAS#:89004-82-0. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Potassium Bis(trimethylsilyl)amide: Your Key Reagent for Advanced Chemical Synthesis. Retrieved from [Link].

-

Wikipedia (n.d.). Potassium bis(trimethylsilyl)amide. Retrieved from [Link].

-

Common Organic Chemistry (n.d.). Potassium Bis(trimethylsilyl)amide (KHMDS). Retrieved from [Link].

-

ChemUniverse (n.d.). This compound [P61491]. Retrieved from [Link].

-

ResearchGate (n.d.). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link].

-

Wikipedia (n.d.). Di-tert-butyl-iminodicarboxylate. Retrieved from [Link].

-

Wikipedia (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link].

Sources

- 1. This compound | C10H18KNO4 | CID 11065014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Cas 89004-82-0,this compound | lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 89004-82-0 [amp.chemicalbook.com]

- 6. Potassium Bis(trimethylsilyl)amide (KHMDS) [commonorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Potassium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Potassium Bis(tert-butoxycarbonyl)amide (CAS 89004-82-0) for Advanced Organic Synthesis

Introduction: A Modern Alternative for Primary Amine Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic introduction of primary amine functionalities is a recurrent and critical challenge. Historically, methodologies such as the Gabriel synthesis have been staples for this transformation. However, the associated harsh reaction conditions and potential for side reactions have driven the development of more refined reagents. Potassium bis(tert-butoxycarbonyl)amide, also known as di-tert-butyl iminodicarboxylate potassium salt, has emerged as a superior alternative for the synthesis of primary amines from alkyl halides.[1] This guide provides a comprehensive overview of its properties, mechanism of action, and practical applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

Potassium bis(tert-butoxycarbonyl)amide is the potassium salt of di-tert-butyl iminodicarboxylate.[2] While specific experimental data for the potassium salt is not extensively published, the properties of the parent compound provide a strong basis for its characteristics. It is typically supplied as a solid and should be handled under anhydrous conditions to prevent hydrolysis.

Table 1: Physicochemical Properties of Potassium Bis(tert-butoxycarbonyl)amide and its Parent Compound

| Property | Value | Source |

| CAS Number | 89004-82-0 | [2] |

| Molecular Formula | C₁₀H₁₈KNO₄ | [2] |

| Molecular Weight | 255.35 g/mol | [2] |

| IUPAC Name | potassium bis[(2-methylpropan-2-yl)oxycarbonyl]azanide | [2] |

| Parent Compound | Di-tert-butyl iminodicarboxylate (CAS 51779-32-9) | [2] |

| Parent Compound Melting Point | 119–121 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Appearance | Solid | [3] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to be dominated by a large singlet corresponding to the 18 protons of the two tert-butyl groups. The chemical shift of this peak would likely appear around 1.5 ppm in a solvent like DMSO-d₆.

-

¹³C NMR: The spectrum should show a signal for the quaternary carbons of the tert-butyl groups at approximately 80 ppm and a signal for the methyl carbons of the tert-butyl groups around 28 ppm. The carbonyl carbons would appear further downfield, typically in the range of 150-155 ppm.

-

FT-IR: The infrared spectrum would be characterized by strong carbonyl (C=O) stretching vibrations in the region of 1700-1750 cm⁻¹. The C-H stretching of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Mechanism of Action: A Nucleophilic Amine Synthon

Potassium bis(tert-butoxycarbonyl)amide functions as a synthetic equivalent of the ammonia anion (NH₂⁻), a species that is too basic to be used directly in most synthetic applications. The two electron-withdrawing tert-butoxycarbonyl (Boc) groups on the nitrogen atom serve a dual purpose: they increase the acidity of the N-H bond in the parent di-tert-butyl iminodicarboxylate, allowing for easy deprotonation to form the potassium salt, and they render the resulting nitrogen anion a soft, non-basic nucleophile that is ideal for Sₙ2 reactions.[4]

The overall synthetic strategy involves two key steps: N-alkylation and deprotection.

Caption: General workflow for primary amine synthesis using this compound.

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of primary amines, a critical functional group in many biologically active molecules. This method is particularly advantageous when dealing with sensitive substrates where the harsh conditions of the traditional Gabriel synthesis are not tolerated.

Synthesis of Benzylamine: A Case Study

The synthesis of benzylamine from benzyl bromide serves as an excellent example of the utility of this compound.

Step 1: N-Alkylation

In this step, the nucleophilic nitrogen of this compound displaces the bromide ion from benzyl bromide in an Sₙ2 reaction to form the N-benzylated intermediate.

Step 2: Deprotection

The two Boc protecting groups are subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired benzylamine as its trifluoroacetate salt. Neutralization with a base then liberates the free primary amine.

Experimental Protocols

The following protocols are representative procedures for the synthesis of a primary amine using this compound. These should be adapted based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of N-Benzyl-bis(tert-butoxycarbonyl)amine

Caption: Workflow for the N-alkylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

-

Add anhydrous DMF and stir until the solid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl bromide dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-bis(tert-butoxycarbonyl)amine.

Protocol 2: Deprotection to Yield Benzylamine

Materials:

-

N-Benzyl-bis(tert-butoxycarbonyl)amine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Diethyl ether

Procedure:

-

Dissolve the N-benzyl-bis(tert-butoxycarbonyl)amine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution.

-

Remove the ice bath and stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in diethyl ether and carefully neutralize by washing with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield benzylamine.

Safety and Handling

This compound is a corrosive solid and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[3] It is reactive towards moisture and should be stored and handled under an inert atmosphere. All reactions should be performed in a well-ventilated fume hood.

Conclusion

Potassium bis(tert-butoxycarbonyl)amide is a highly effective and versatile reagent for the synthesis of primary amines. Its ability to act as a stable and nucleophilic ammonia surrogate under relatively mild conditions makes it a valuable tool for modern organic synthesis, particularly in the development of complex molecules for the pharmaceutical and life sciences industries. The protocols and information provided in this guide are intended to enable researchers to confidently and effectively utilize this reagent in their synthetic endeavors.

References

-

Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Arch Pharm (Weinheim). 2024 May;357(5):e2300381. [Link]

-

Organic Chemistry Portal. Synthesis of primary amines. [Link]

-

Grehn, L., & Ragnarsson, U. (1985). t-Butyl methyl iminodicarboxylate potassium salt: a modified Gabriel reagent for the introduction of t-butoxycarbonylamino groups. Journal of the Chemical Society, Chemical Communications, (23), 1633-1634. [Link]

-

Chen, Y., et al. (2015). A green, recyclable and catalytic Gabriel synthesis of primary amines. Green Chemistry, 17(5), 2898-2904. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Di-tert-butyl-iminodicarboxylate. [Link]

-

Sandin, R., & Klumpp, G. W. (2010). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. The Journal of organic chemistry, 75(15), 5195–5204. [Link]

-

Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. [Link]

-

Li, G., et al. (1998). Solid phase synthesis of benzylamine-derived sulfonamide library. Bioorganic & medicinal chemistry letters, 8(7), 735–738. [Link]

-

Journal of Chemical Education. The Gabriel Synthesis of Benzylamine. [Link]

-

Lee, J., et al. (2013). An efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a protecting group. Heterocycles, 87(8), 1749-1756. [Link]

-

OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

Ariffin, A., et al. (2004). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 34(24), 4439-4445. [Link]

-

MOLBASE. di-tert-butyl iminodicarboxylate potassium salt. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Organic Syntheses. t-BUTYL AZODIFORMATE. [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 19(17), 4556–4559. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 75-80. [Link]

-

LibreTexts. Synthesis of Amines. [Link]

Sources

- 1. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H18KNO4 | CID 11065014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di-tert-butyl iminodicarboxylate (potassium) | 89004-82-0 [sigmaaldrich.com]

- 4. Di-tert-butyl Iminodicarboxylate | 51779-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Senior Application Scientist's Guide to the Synthesis of Di-tert-butyl iminodicarboxylate Potassium Salt

Foreword: Reimagining Amine Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise and clean introduction of primary amine functionalities is a cornerstone of molecular construction. For decades, the Gabriel synthesis served as a workhorse for converting alkyl halides to primary amines. However, its reliance on harsh hydrazinolysis for deprotection often limits its applicability with sensitive substrates.

This guide delves into a superior alternative: the use of di-tert-butyl iminodicarboxylate and its corresponding potassium salt. This methodology, often referred to as a modified Gabriel synthesis, provides a robust and versatile pathway to primary amines under significantly milder conditions. The di-tert-butyl iminodicarboxylate anion is a soft, bulky nucleophile that excels in the N-alkylation of primary and even some secondary halides, while the subsequent removal of the two tert-butoxycarbonyl (Boc) groups is typically accomplished with simple acid treatment.

Herein, we move beyond a mere recitation of steps. This document is structured to provide a deep, causal understanding of the synthesis, from the preparation of the core imide precursor to its deprotonation and subsequent application. We will explore the "why" behind the choice of reagents and conditions, empowering researchers to not only replicate the synthesis but to adapt and troubleshoot it with confidence.

PART 1: Synthesis of the Precursor: Di-tert-butyl iminodicarboxylate, HN(Boc)₂

The journey to the potassium salt begins with the synthesis of its conjugate acid, di-tert-butyl iminodicarboxylate. While commercially available, an in-house synthesis can be cost-effective and provides a deeper understanding of the molecule. The most convenient and reliable laboratory-scale preparation involves the oxidation of t-butyl oxamate.[1]

Mechanistic Rationale

This synthesis is an elegant application of oxidative rearrangement. The reaction is believed to proceed through the in-situ generation of t-butoxycarbonyl isocyanate via oxidation of the t-butyl oxamate. This highly reactive intermediate is then trapped by t-butyl alcohol, which is present in the reaction medium as a solvent, to yield the desired di-tert-butyl iminodicarboxylate.

Experimental Workflow: HN(Boc)₂ Synthesis

Caption: Workflow for the synthesis of Di-tert-butyl iminodicarboxylate.

Detailed Protocol: HN(Boc)₂ from t-Butyl Oxamate

This protocol is adapted from the convenient one-pot procedure developed by Grehn and Ragnarsson.[1]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |

| t-Butyl Oxamate | 131.15 | 13.12 g | 0.10 | 1.0 |

| Lead (IV) Acetate | 443.38 | 48.8 g | 0.11 | 1.1 |

| t-Butyl Alcohol | 74.12 | 250 mL | - | Solvent |

| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Solvent |

| Diethyl Ether | 74.12 | As needed | - | Extraction |

| Light Petroleum | - | As needed | - | Crystallization |

Procedure:

-

Reaction Setup: To a stirred solution of t-butyl oxamate (13.12 g, 0.10 mol) in a mixture of anhydrous THF (150 mL) and t-butyl alcohol (250 mL) in a 1 L round-bottom flask, add lead (IV) acetate (48.8 g, 0.11 mol) in one portion at room temperature.

-

Reaction Execution: Heat the mixture to reflux. The reaction is typically complete within 1-2 hours, often indicated by the dissolution of the lead acetate and a color change.

-

Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Quench by the slow addition of water (50 mL). The resulting precipitate of lead salts is removed by filtration through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether.

-

Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic phase sequentially with water and saturated sodium bicarbonate solution. Care should be taken as the product has some water solubility.[2]

-

Isolation and Purification: Dry the ethereal extract over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid is purified by recrystallization from light petroleum to afford di-tert-butyl iminodicarboxylate as a white crystalline solid.[3]

PART 2: The Core Synthesis: Di-tert-butyl iminodicarboxylate Potassium Salt

The transformation of the parent imide into its potassium salt is a straightforward acid-base reaction. The N-H proton of di-tert-butyl iminodicarboxylate is rendered acidic by the electron-withdrawing effect of the two adjacent carbonyl groups. The choice of a strong, non-nucleophilic potassium base is critical for clean, quantitative deprotonation.

Causality: Choice of Base and Solvent

-

Base Selection: Potassium hydride (KH) is an excellent choice. It is a powerful, non-nucleophilic base, and the reaction's only byproduct is hydrogen gas, which harmlessly evolves from the reaction mixture. This provides a built-in visual indicator of reaction progress; the reaction is complete when gas evolution ceases. Alternatively, potassium tert-butoxide (t-BuOK) can be used.[4] While also effective, it introduces tert-butanol as a byproduct, which may need to be considered in subsequent steps.

-

Solvent System: Anhydrous, aprotic solvents are mandatory. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are common choices.[1][5] The absence of protic sources (like water or alcohols) is essential to prevent the immediate quenching of the strong base and the resulting imide anion.

Synthesis Workflow: Deprotonation

Caption: In-situ preparation of the potassium salt via deprotonation.

Detailed Protocol: K⁺ ⁻N(Boc)₂ Synthesis (In-Situ Generation)

This protocol describes the formation of the potassium salt for immediate use in a subsequent alkylation step.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |

| Di-tert-butyl iminodicarboxylate | 217.26 | 10.86 g | 50.0 mmol | 1.0 |

| Potassium Hydride (30% in oil) | 40.11 | ~6.68 g | 50.0 mmol | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |

| Anhydrous Hexane | - | As needed | - | Washing |

Procedure:

-

Preparation of KH: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), place the required amount of potassium hydride dispersion. Add anhydrous hexane via cannula to wash away the mineral oil. Carefully swirl the suspension, allow the KH to settle, and remove the hexane wash via cannula. Repeat this washing step twice to obtain a free-flowing grey powder.

-

Reaction Setup: Add anhydrous THF (200 mL) to the washed KH. Cool the stirred suspension to 0 °C using an ice-water bath.

-

Deprotonation: Dissolve the di-tert-butyl iminodicarboxylate (10.86 g, 50.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the stirred KH suspension via an addition funnel or syringe pump.

-

Reaction Monitoring (Self-Validating System): The reaction progress can be monitored by the evolution of hydrogen gas (bubbling). Allow the mixture to slowly warm to room temperature and stir until gas evolution completely ceases (typically 1-2 hours). The completion of the reaction results in a clear or slightly hazy solution of potassium di-tert-butyl iminodicarboxylate.

-

In-Situ Use: The resulting solution is now ready for the addition of an electrophile, such as an alkyl halide, for the N-alkylation step. The salt is generally not isolated due to its hygroscopic nature, though stable, crystalline forms have been reported.[1][6][7]

PART 3: Application in N-Alkylation and Deprotection

The primary utility of the synthesized potassium salt is its role as a potent nucleophile for forming C-N bonds. It readily participates in Sₙ2 reactions with primary and some secondary alkyl halides. The steric bulk of the di-Boc-imide anion minimizes overalkylation, a common side reaction in traditional amine alkylations.[8]

Overall Synthetic Transformation Workflow

Caption: Complete workflow from imide to primary amine.

-

N-Alkylation: To the freshly prepared solution of potassium di-tert-butyl iminodicarboxylate in THF, the desired alkyl halide (1.0 equivalent) is added, typically at room temperature. The reaction is stirred until completion, which can be monitored by TLC or LC-MS.

-

Deprotection: After workup to isolate the N-alkylated imide, the two Boc groups are readily cleaved by treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol or dioxane are standard conditions for this transformation, yielding the desired primary amine salt in high purity.[9][10]

Safety and Handling

-

Di-tert-butyl iminodicarboxylate: Causes skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium Hydride (KH): A highly reactive, flammable solid. It reacts violently with water and other protic sources to produce flammable hydrogen gas. All operations must be conducted under a strictly anhydrous, inert atmosphere.

-

Lead (IV) Acetate: A toxic substance. Avoid inhalation of dust and contact with skin.

-

Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable. Work away from ignition sources.

References

-

Ragnarsson, U., & Grehn, L. (1991). Novel Gabriel Reagents. Accounts of Chemical Research, 24(10), 285–289. [Link]

-

Wikipedia. (2022). Di-tert-butyl-iminodicarboxylate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ResearchGate. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

Organic Syntheses. di-tert-butyl diazomalonate. [Link]

-

Grehn, L., & Ragnarsson, U. (1977). Convenient preparations of di-t-butyl and methyl t-butyl iminodicarboxylates. The use of methyl t-butyl iminodicarboxylate potassium salt as a modified Gabriel reagent. Journal of the Chemical Society, Perkin Transactions 1, 758-760. [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

-

Organic Syntheses. DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). [Link]

-

NIH National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Royal Society of Chemistry. (1977). t-Butyl methyl iminodicarboxylate potassium salt: a modified Gabriel reagent for the introduction of t-butoxycarbonylamino groups. [Link]

-

Organic Syntheses. POTASSIUM t-BUTOXIDE. [Link]

-

ResearchGate. (2020). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. [Link]

-

NIH National Center for Biotechnology Information. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. [Link]

-

ScienceDirect. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. [Link]

-

ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]

Sources

- 1. Convenient preparations of di-t-butyl and methyl t-butyl iminodicarboxylates. The use of methyl t-butyl iminodicarboxylate potassium salt as a modified Gabriel reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Di-tert-butyl iminodicarboxylate CAS#: 51779-32-9 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Di-tert-butyl iminodicarboxylate (potassium) | 89004-82-0 [sigmaaldrich.com]

- 7. t-Butyl methyl iminodicarboxylate potassium salt: a modified Gabriel reagent for the introduction of t-butoxycarbonylamino groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 10. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

Physical and chemical properties of Potassium Bis(Boc)amide

An In-depth Technical Guide to Potassium Bis(Boc)amide for Advanced Synthesis

Introduction: A Modern Reagent for Amine Synthesis

This compound, formally known as potassium bis[(tert-butoxy)carbonyl]azanide, is a highly valuable reagent in modern organic synthesis. It serves as a robust and convenient crystalline source of a protected nitrogen nucleophile. Its primary application lies in the synthesis of primary amines via alkylation, functioning as a superior alternative to traditional methods like the Gabriel synthesis.[1] Unlike the harsh conditions often required to deprotect phthalimides, the dual tert-butyloxycarbonyl (Boc) protecting groups on this reagent can be removed under mild acidic conditions, enhancing its compatibility with sensitive substrates.[1] This guide provides a comprehensive overview of its properties, synthesis, and application, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Physical and Chemical Properties

A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in any synthetic workflow.

Physical Properties

This compound is typically supplied as a stable, white to off-white crystalline solid.[2] While it is known to be soluble in various polar aprotic organic solvents, a detailed quantitative solubility profile is not extensively documented in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 89004-82-0 | [3] |

| Molecular Formula | C₁₀H₁₈KNO₄ | [3] |

| Molecular Weight | 255.35 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Data not readily available | |

| Solubility | Soluble in organic solvents such as THF, DMF, and DMSO.[1][4] | [1][4] |

Chemical Profile and Reactivity

The synthetic utility of this compound stems from its distinct chemical characteristics:

-

Basicity and Nucleophilicity: The reagent is the potassium salt of Di-tert-butyl iminodicarboxylate. The parent imide has an estimated pKa of approximately 8.25, making the potassium salt a moderately strong, non-nucleophilic base suitable for various applications. The nitrogen anion is a soft nucleophile, readily participating in Sₙ2 reactions with alkyl halides.

-

Stability and Orthogonality: The two Boc groups render the nitrogen atom non-basic and non-nucleophilic after it has been alkylated. The Boc groups are stable to a wide range of basic, reductive, and nucleophilic conditions, allowing for selective transformations on other parts of the molecule. This stability profile makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Part 2: Synthesis and Safe Handling

The preparation and handling of this compound require standard techniques for moisture-sensitive reagents.

Laboratory-Scale Synthesis Protocol

This compound is prepared by the deprotonation of its precursor, Di-tert-butyl iminodicarboxylate.[1] Potassium hydride (KH) is an effective base for this transformation, ensuring the complete and clean formation of the potassium salt.

Diagram of Synthesis

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add Di-tert-butyl iminodicarboxylate (1.0 equiv) to a flame-dried flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add potassium hydride (KH, ~1.1 equiv, as a 30% dispersion in mineral oil) portion-wise.

-

Expert Insight: The addition of KH will cause the evolution of hydrogen gas. This should be done slowly and vented appropriately. The reaction is typically monitored by the cessation of gas evolution.

-

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure complete deprotonation.

-

Isolation (Optional): The resulting slurry or solution of this compound in THF can often be used directly in subsequent steps. If isolation is required, the solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent like pentane or hexane to remove the mineral oil and then dried in vacuo.

Safety and Handling

-

Hazards: this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place to prevent hydrolysis from atmospheric moisture.

Part 3: Application in Primary Amine Synthesis